![molecular formula C10H11FN2S B7632143 1-(3-Fluoropropyl)-2-thiophen-2-ylimidazole](/img/structure/B7632143.png)
1-(3-Fluoropropyl)-2-thiophen-2-ylimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluoropropyl)-2-thiophen-2-ylimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FTPIM and is a derivative of imidazole.
Wirkmechanismus
The mechanism of action of FTPIM is not fully understood. However, studies have suggested that FTPIM may act by inhibiting specific cellular processes, such as DNA synthesis and cell division. The exact mechanism of action may vary depending on the specific application of FTPIM.
Biochemical and Physiological Effects:
FTPIM has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that FTPIM can induce apoptosis in cancer cells, inhibit DNA synthesis, and disrupt cell division. In vivo studies have shown that FTPIM can reduce tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using FTPIM in lab experiments include its unique structure, which makes it an ideal candidate for the development of new drugs and materials. Additionally, FTPIM has been extensively studied, and its potential applications are well understood.
The limitations of using FTPIM in lab experiments include its complex synthesis process and limited availability. Additionally, the mechanism of action of FTPIM is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for the research and development of FTPIM. These include:
1. Investigating the potential of FTPIM as a scaffold for the development of new drugs.
2. Studying the mechanism of action of FTPIM to better understand its potential applications.
3. Developing new synthesis methods for FTPIM to increase its availability.
4. Studying the potential of FTPIM as a ligand in the synthesis of metal-organic frameworks.
5. Investigating the potential of FTPIM in the treatment of other diseases, such as Alzheimer's and Parkinson's.
In conclusion, FTPIM is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique structure and potential applications make it an ideal candidate for the development of new drugs and materials. Further research is needed to fully understand the mechanism of action of FTPIM and to explore its potential applications.
Synthesemethoden
The synthesis of FTPIM is a complex process that involves multiple steps. The most common method of synthesis involves the reaction of 1-(3-chloropropyl)-2-thiophen-2-ylimidazole with potassium fluoride in the presence of dimethyl sulfoxide. The reaction takes place at a high temperature and pressure, resulting in the formation of FTPIM.
Wissenschaftliche Forschungsanwendungen
FTPIM has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, FTPIM has been investigated for its potential to inhibit the growth of cancer cells. Studies have shown that FTPIM can effectively inhibit the proliferation of cancer cells by inducing apoptosis.
In drug discovery, FTPIM has been studied for its potential to act as a scaffold for the development of new drugs. The unique structure of FTPIM makes it an ideal candidate for the development of drugs that target specific cellular processes.
In material science, FTPIM has been studied for its potential to act as a ligand in the synthesis of metal-organic frameworks. These frameworks have a wide range of applications, including gas storage and separation, catalysis, and drug delivery.
Eigenschaften
IUPAC Name |
1-(3-fluoropropyl)-2-thiophen-2-ylimidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2S/c11-4-2-6-13-7-5-12-10(13)9-3-1-8-14-9/h1,3,5,7-8H,2,4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXXYCQIXHQECN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CN2CCCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.